molecular formula C6H10O2S B1280510 2-(Allylthio)propanoic acid CAS No. 54680-83-0

2-(Allylthio)propanoic acid

Cat. No. B1280510
CAS RN: 54680-83-0
M. Wt: 146.21 g/mol
InChI Key: ZDJCWQSKOWVJHU-UHFFFAOYSA-N
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Description

“2-(Allylthio)propanoic acid” is a chemical compound with the CAS Number: 54680-83-0 . It has a molecular weight of 146.21 and its molecular formula is C6H10O2S . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “2-(Allylthio)propanoic acid” is 1S/C6H10O2S/c1-3-4-9-5(2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8) . This indicates the presence of an allyl group (C3H5-) attached to a sulfur atom, which is in turn attached to a propanoic acid group (C2H5COOH).


Chemical Reactions Analysis

While specific chemical reactions involving “2-(Allylthio)propanoic acid” are not available, carboxylic acids like this compound can generally undergo a variety of reactions. For instance, they can be reduced to alcohols using reducing agents like lithium aluminium hydride (LiAlH4) .


Physical And Chemical Properties Analysis

“2-(Allylthio)propanoic acid” is a liquid at room temperature . It has a molecular weight of 146.21 and its molecular formula is C6H10O2S .

Scientific Research Applications

Chromatography and Mass Spectrometry

2-(Allylthio)propanoic acid: is utilized in chromatography and mass spectrometry as a component for sample preparation and analysis . Its properties can aid in the separation of compounds and enhance the accuracy of mass spectrometric measurements.

Biochemistry Research

In biochemistry, 2-(Allylthio)propanoic acid is used for proteomics research, where it may play a role in the study of protein structure and function . It can be involved in the synthesis of peptides or serve as a building block in the assembly of complex proteins.

Pharmaceutical Applications

This compound has potential applications in pharmaceuticals, particularly as a precursor in the synthesis of various drugs . Its structural properties allow for the creation of derivatives that could be used in drug development.

Material Science

2-(Allylthio)propanoic acid: finds its use in material science, especially in the development of new materials with specific properties such as conductivity or reactivity . It can be a key ingredient in the synthesis of polymers or other advanced materials.

Environmental Science

In environmental science, 2-(Allylthio)propanoic acid could be used in the analysis of environmental samples or in the development of environmentally friendly technologies . Its role in chromatography is particularly relevant for detecting and quantifying pollutants.

Agriculture

The compound may have applications in agriculture, possibly as a component in the synthesis of agrochemicals or as a growth regulator . Its effects on plant physiology could be explored to enhance crop yields or protect against pests.

Food Industry

2-(Allylthio)propanoic acid: could be explored for its use in the food industry, potentially as a preservative or flavor enhancer due to its antimicrobial properties . Its role in maintaining food quality and safety is a valuable area of research.

Chemical Synthesis

Lastly, in chemical synthesis, 2-(Allylthio)propanoic acid is a versatile building block used to construct a wide array of chemical compounds . Its reactivity makes it suitable for creating complex molecules for various industrial applications.

Safety And Hazards

The safety data sheet for a similar compound indicates that it can be harmful if swallowed, in contact with skin, or if inhaled . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

2-prop-2-enylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-3-4-9-5(2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJCWQSKOWVJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505006
Record name 2-[(Prop-2-en-1-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allylthio)propanoic acid

CAS RN

54680-83-0
Record name 2-[(Prop-2-en-1-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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